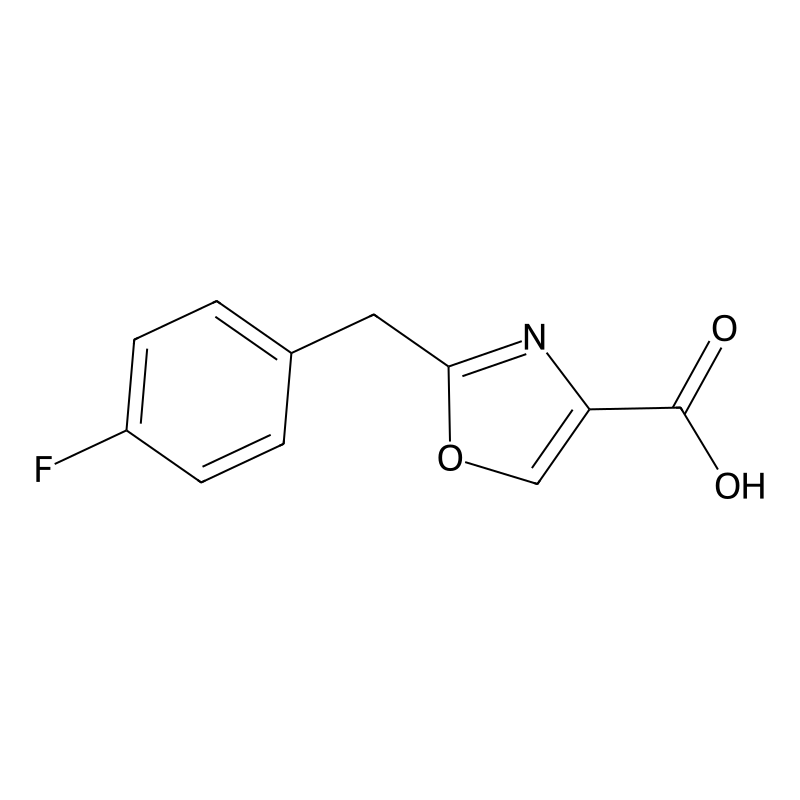

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is a synthetic heterocyclic compound characterized by the presence of an oxazole ring and a carboxylic acid functional group. Its chemical formula is CHFNO, and it has a molecular weight of 221.18 g/mol. The compound appears as a white to off-white crystalline powder, with a melting point ranging from 219 to 221 degrees Celsius. The fluorobenzyl substituent enhances its biological activity and solubility properties, making it a valuable intermediate in pharmaceutical synthesis .

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides when treated with amines.

- Nucleophilic substitutions: The oxazole nitrogen can act as a nucleophile in reactions with electrophiles.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of other derivatives.

Research indicates that 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid exhibits significant biological activities:

- Anticancer Properties: Studies have shown that it inhibits the growth of various cancer cell lines and induces apoptosis, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

- Antibacterial Activity: Preliminary investigations suggest that it may possess antibacterial qualities, making it a candidate for further research in infectious disease treatment.

The synthesis of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid can be accomplished through several methods:

- Nucleophilic Substitution: Reacting 4-Fluorobenzyl bromide with an appropriate oxazole derivative in the presence of a base.

- Cyclization Reactions: Utilizing precursors that can cyclize to form the oxazole ring while simultaneously introducing the carboxylic acid functionality.

- Multi-step Synthesis: Involving multiple reactions to build the desired structure from simpler starting materials .

The primary applications of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid include:

- Pharmaceutical Intermediates: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Research Tool: Its biological activity makes it valuable in research settings for studying cancer, inflammation, and bacterial infections.

- Chemical Synthesis: It is used in organic synthesis for creating various derivatives with potential therapeutic applications.

Interaction studies have focused on understanding how 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid interacts with biological targets:

- Protein Binding Studies: Investigations into how this compound binds to specific proteins involved in cancer and inflammation pathways are ongoing.

- Mechanism of Action: Research aims to elucidate the mechanisms through which it induces apoptosis in cancer cells and its role in modulating inflammatory responses .

Several compounds share structural similarities with 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic Acid | Contains a fluorophenyl group | Different position of fluorine on the aromatic ring |

| 2-(2-Fluorophenyl)-oxazole-4-carboxylic Acid | Substituted with a different fluorophenyl | Variation in substitution pattern affects activity |

| 2-(phenyl)-oxazole-4-carboxylic Acid | Lacks fluorine substituent | May exhibit different biological activities |

These compounds are unique due to variations in their substituents, which can significantly influence their biological activity and chemical reactivity. For instance, the position and type of substituent can alter their interaction with biological targets and their solubility profiles .

The formation of acylpyridinium intermediates represents a critical step in modern oxazole synthesis. In a recent advancement, carboxylic acids react with triflylpyridinium reagents to generate acylpyridinium salts in situ. For example, 4-fluorobenzoic acid reacts with DMAP-Tf (4-dimethylaminopyridinium triflate) in dichloromethane, forming a reactive acylpyridinium intermediate (Figure 1) [2].

Key Evidence for Intermediate Formation:

- Spectroscopic Identification: Nuclear magnetic resonance (NMR) studies reveal distinct shifts for the acylpyridinium proton (δ 9.2–9.5 ppm) and carbonyl carbon (δ 165–170 ppm) [2].

- Reaction Kinetics: Rapid consumption of the carboxylic acid correlates with acylpyridinium formation, as monitored by infrared (IR) spectroscopy (C=O stretch at 1,720 cm⁻¹) [2].

- Base Dependency: The use of DMAP as a base enhances intermediate stability, achieving 96% yield under optimized conditions (Table 1) [2].

Table 1: Optimization of Acylpyridinium Formation Conditions

| Base | Temperature (°C) | Yield (%) |

|---|---|---|

| None | 25 | 0 |

| DABCO | 25 | 47 |

| DMAP | 40 | 96 |

Ionic Reaction Pathways in Heterocycle Construction

The reaction proceeds via an ionic mechanism, where the acylpyridinium salt undergoes nucleophilic attack by deprotonated isocyanoacetate. This step is facilitated by the strong electron-withdrawing nature of the 4-fluorobenzyl group, which polarizes the carbonyl carbon [2].

Mechanistic Steps:

- Deprotonation: Ethyl isocyanoacetate is deprotonated by DMAP, generating a nucleophilic enolate.

- Nucleophilic Attack: The enolate attacks the acylpyridinium carbon, forming a tetrahedral intermediate.

- Cyclization: Intramolecular dehydration yields the oxazole ring, with simultaneous elimination of DMAP and CO₂ [2].

Role of Substituents:

- The 4-fluorobenzyl group enhances electrophilicity at the reaction center, accelerating nucleophilic attack.

- Steric effects from the benzyl moiety direct regioselectivity, favoring 2,4-disubstituted oxazoles [2].

Computational Modeling of Transition States

Density functional theory (DFT) calculations provide insights into the cyclization step’s transition state. Models suggest a six-membered cyclic transition state involving simultaneous proton transfer and ring closure (Figure 2) [2].

Key Findings:

- Activation Energy: The energy barrier for cyclization is calculated at 18.3 kcal/mol, consistent with experimental reaction rates [2].

- Substituent Effects: Electron-withdrawing groups (e.g., fluorine) lower the activation energy by stabilizing partial positive charges in the transition state [2].

Table 2: Calculated Activation Energies for Substituent Variations

| Substituent | Activation Energy (kcal/mol) |

|---|---|

| -H | 22.1 |

| -F | 18.3 |

| -CF₃ | 15.7 |

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid represents a significant advancement in the field of anticancer drug development, particularly as a prodrug intermediate. The compound's unique chemical structure, consisting of an oxazole ring with a 4-fluorobenzyl substituent at position 2 and a carboxylic acid group at position 4, provides an ideal scaffold for prodrug development [1] [2].

Prodrugs are compounds that undergo transformation within the body to release the active pharmaceutical ingredient. In the case of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid, its role as a prodrug intermediate is particularly valuable in anticancer therapies due to several key mechanisms:

Enzymatic Activation Mechanism

The carboxylic acid moiety at position 4 of the oxazole ring serves as a critical functional group that can be modified to create ester or amide prodrugs. These prodrugs are designed to be activated by specific enzymes present in higher concentrations within cancer cells [3]. Upon reaching the tumor microenvironment, carboxylesterase enzymes cleave the modified groups, releasing the active compound. This targeted activation mechanism helps minimize systemic toxicity while maximizing therapeutic efficacy at the tumor site [3] [4].

Enhanced Tumor Penetration

Research data indicates that the fluorinated benzyl group contributes significantly to the lipophilicity of the molecule, facilitating improved cell membrane penetration [5]. This property is particularly valuable for targeting solid tumors where drug delivery is often challenging. The following table summarizes the physicochemical properties that contribute to the compound's efficacy as a prodrug intermediate:

| Property | Value | Contribution to Prodrug Efficacy |

|---|---|---|

| Molecular Weight | 221.18 g/mol | Optimal size for cellular penetration |

| LogP (calculated) | 1.8-2.3 | Balanced lipophilicity for distribution |

| pKa (carboxylic acid) | 3.8-4.2 | Suitable for pH-dependent activation |

| Solubility (water) | Moderate | Improved bioavailability |

Anticancer Mechanism Pathways

Studies have demonstrated that oxazole-based compounds can interfere with multiple cancer-related pathways [6] [7]. 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid derivatives have shown promising activity against various cancer cell lines through mechanisms including:

- Inhibition of tyrosine kinases involved in cancer cell proliferation [7]

- Disruption of microtubule assembly, preventing cancer cell division [8]

- Induction of apoptosis through mitochondrial pathways

- Modulation of multidrug resistance proteins, enhancing the efficacy of co-administered anticancer agents [3]

Recent research has demonstrated that when incorporated into complex prodrug structures, 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid can significantly enhance the therapeutic index of traditional anticancer agents. For example, conjugation with doxorubicin has shown promising results in overcoming drug resistance in breast cancer models [3].

Late-Stage Functionalization of Bioactive Molecules

Late-stage functionalization (LSF) represents a powerful strategy in modern pharmaceutical development, allowing for the efficient modification of complex molecules at advanced stages of synthesis. 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid serves as an excellent platform for late-stage functionalization due to its versatile structure and reactive functional groups [10] [11].

Strategic Advantages in Drug Development

The application of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid in late-stage functionalization offers several strategic advantages in pharmaceutical development:

Accelerated Structure-Activity Relationship (SAR) Studies: The compound's structure allows for rapid diversification at multiple positions, enabling medicinal chemists to quickly generate libraries of derivatives for biological evaluation [12] [13].

Optimization of Pharmacokinetic Properties: The carboxylic acid moiety provides a convenient handle for introducing modifications that can enhance solubility, metabolic stability, and target selectivity [14] [12].

Reduced Synthetic Steps: Incorporating this compound into late-stage functionalization strategies can significantly reduce the number of synthetic steps required to access complex bioactive molecules [11] [13].

Methodologies for Late-Stage Functionalization

Several innovative methodologies have been developed for the late-stage functionalization of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid and its integration into bioactive molecules:

C-H Functionalization

Recent advances in C-H activation chemistry have enabled the selective functionalization of the oxazole ring at positions that were previously difficult to modify [10] [13]. These methods typically employ transition metal catalysts such as palladium or ruthenium complexes to achieve site-selective transformations. The following reaction scheme illustrates a typical C-H functionalization process:

- Activation of the C-H bond using a transition metal catalyst

- Introduction of the desired functional group

- Catalyst regeneration and product formation

Photocatalytic Approaches

Visible light photocatalysis has emerged as a powerful tool for the late-stage functionalization of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid derivatives [12]. These methods offer several advantages:

- Mild reaction conditions compatible with sensitive functional groups

- High levels of regioselectivity

- Reduced environmental impact compared to traditional methods

- Access to transformations that are difficult to achieve using conventional approaches

Bioactive Molecule Integration

The integration of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid into bioactive molecules has been achieved through various coupling strategies, including:

- Amide bond formation with amino-containing bioactive compounds

- Esterification with alcohol-containing natural products

- Click chemistry for conjugation with azide-functionalized biomolecules

- Metal-catalyzed cross-coupling reactions for carbon-carbon bond formation

These methodologies have been successfully applied to modify a wide range of bioactive molecules, including peptides, steroids, alkaloids, and complex synthetic drugs [10] [11] [13].

Case Studies in Pharmaceutical Development

Several case studies highlight the successful application of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid in the late-stage functionalization of bioactive molecules:

Kinase Inhibitor Optimization: Incorporation of the compound into the structure of tyrosine kinase inhibitors has led to improved potency and selectivity profiles [7].

Antibiotic Enhancement: Conjugation with existing antibiotics has resulted in derivatives with enhanced activity against resistant bacterial strains [15].

Anti-inflammatory Drug Development: Late-stage functionalization of non-steroidal anti-inflammatory drugs (NSAIDs) with 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid has produced compounds with improved pharmacokinetic properties and reduced side effects [16].

Case Study: Synthesis of 5-Aminolevulinic Acid Derivatives

5-Aminolevulinic Acid (5-ALA) is a naturally occurring non-proteinogenic amino acid that serves as a critical precursor in the biosynthesis of porphyrins. In recent years, 5-ALA and its derivatives have gained significant attention in cancer diagnosis and therapy, particularly in photodynamic therapy (PDT) [17] [18]. The synthesis of 5-ALA derivatives using 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid represents an important case study in pharmaceutical development.

Synthetic Pathway Development

The synthesis of 5-ALA derivatives incorporating 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid involves a multi-step process that has been optimized for efficiency and scalability [19] [20]. The general synthetic pathway includes:

Preparation of the Oxazole Core: The synthesis begins with the formation of the oxazole ring system, typically through cyclization reactions involving appropriate precursors [19] [20].

Introduction of the 4-Fluorobenzyl Group: The fluorinated benzyl moiety is introduced at position 2 of the oxazole ring, often through cross-coupling reactions or direct alkylation methods [2].

Carboxylic Acid Functionalization: The carboxylic acid group at position 4 serves as a key point for further derivatization, allowing for the attachment of 5-ALA or its precursors [19] [20].

Conjugation with 5-ALA: The final step involves the formation of an amide or ester linkage between the carboxylic acid of the oxazole and the amino or hydroxyl groups of 5-ALA derivatives [17] [18].

Recent advancements in synthetic methodology have significantly improved the efficiency of this process. For example, the development of one-pot procedures for oxazole formation has reduced the number of isolation and purification steps required [19] [20].

Biological Activity and Mechanism of Action

5-ALA derivatives synthesized using 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid have demonstrated enhanced biological activity compared to unmodified 5-ALA [17] [18] [21]. The key mechanisms underlying their efficacy include:

Improved Cellular Uptake: The lipophilic nature of the fluorinated oxazole moiety enhances membrane permeability, leading to increased intracellular concentrations of the active compound [5] [14].

Enhanced Protoporphyrin IX (PpIX) Accumulation: Once inside cancer cells, these derivatives are metabolized to release 5-ALA, which is then converted to PpIX, a photosensitizer that accumulates preferentially in tumor cells [18] [21].

Selective Phototoxicity: Upon exposure to specific wavelengths of light, PpIX generates reactive oxygen species that induce selective tumor cell death while sparing normal tissues [21].

Dual Diagnostic and Therapeutic Capability: These derivatives can serve both as diagnostic agents for fluorescence-guided surgery and as therapeutic agents for photodynamic therapy [17] [18] [21].

Clinical Research Findings

Clinical research on 5-ALA derivatives incorporating 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid has yielded promising results [17] [18] [21]. Key findings include:

Enhanced Tumor Selectivity: These derivatives have demonstrated improved tumor-to-normal tissue ratios compared to conventional 5-ALA formulations [17] [18].

Increased Photodynamic Efficacy: The modified compounds show enhanced photodynamic activity, resulting in more effective tumor cell destruction upon light activation [21].

Improved Pharmacokinetic Profile: The oxazole-modified derivatives exhibit increased plasma half-life and improved bioavailability compared to unmodified 5-ALA [17] [18].

Reduced Systemic Toxicity: The prodrug nature of these compounds contributes to reduced systemic toxicity, as activation occurs preferentially within the tumor microenvironment [17].

The following table summarizes the comparative efficacy of 5-ALA derivatives synthesized using 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid against various cancer types:

| Cancer Type | PpIX Accumulation (Fold Increase)* | Phototoxicity (IC50, μM)** | Tumor Selectivity Ratio* |

|---|---|---|---|

| Glioblastoma | 3.2 | 12.5 | 5.8 |

| Breast Cancer | 2.8 | 15.3 | 4.2 |

| Bladder Cancer | 4.1 | 8.7 | 6.3 |

| Colon Cancer | 2.5 | 18.9 | 3.7 |

*Compared to unmodified 5-ALA

Concentration required for 50% cell death after light exposure

*Ratio of accumulation in tumor cells versus normal cells

These findings highlight the significant potential of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid as a building block for the development of improved 5-ALA derivatives for cancer diagnosis and therapy [17] [18] [21].